Lipophilicity Shift: XLogP3 2.1 vs. 0.4 for the Unsubstituted 2-Position Analog
The 2-(4-fluorophenyl) substituent increases calculated lipophilicity by a factor of approximately 5-fold (ΔXLogP3 = +1.7 log units) compared to the unsubstituted parent scaffold 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2), while maintaining an identical TPSA of 56.2 Ų . This property combination—elevated LogP without TPSA penalty—is associated with improved passive membrane permeability and oral absorption potential without compromising hydrogen-bond-mediated target recognition . The molecular weight increases from 148.17 to 242.25 g/mol and the hydrogen bond acceptor count rises from 3 to 4, reflecting the additional fluorine atom .
| Evidence Dimension | Calculated lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA = 56.2 Ų; MW = 242.25; HBA = 4; Rotatable bonds = 1 |
| Comparator Or Baseline | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2): XLogP3 = 0.4; TPSA = 56.2 Ų; MW = 148.17; HBA = 3; Rotatable bonds = 0 |
| Quantified Difference | ΔXLogP3 = +1.7 (≈5× higher lipophilicity); ΔMW = +94.08; ΔHBA = +1; ΔRotatable bonds = +1; TPSA unchanged |
| Conditions | Predicted values (XLogP3 algorithm as reported by BOC Sciences product datasheets) |
Why This Matters
The 1.7 log unit increase in lipophilicity without any TPSA penalty places this compound in a more favorable drug-likeness space (XLogP3 1–3) compared to the overly hydrophilic unsubstituted analog (XLogP3 0.4), which is critical for cell permeability in cellular kinase inhibition assays and for blood-brain barrier penetration in CNS-targeted programs.
